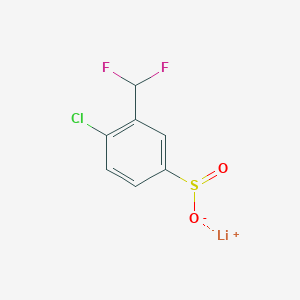

Lithium(1+) 4-chloro-3-(difluoromethyl)benzene-1-sulfinate

Description

Lithium(1+) 4-chloro-3-(difluoromethyl)benzene-1-sulfinate is a lithium salt derived from a sulfinic acid moiety attached to a benzene ring substituted with a chlorine atom at position 4 and a difluoromethyl (-CF₂H) group at position 2. This compound is of interest in pharmaceutical and materials chemistry due to the synergistic effects of its substituents:

- Chlorine: An electron-withdrawing group that enhances the acidity of the sulfinic acid and influences electronic distribution.

- Difluoromethyl: A fluorine-containing substituent known to improve metabolic stability and modulate lipophilicity .

- Sulfinate group: A versatile functional group in nucleophilic reactions and metal-catalyzed couplings.

Properties

IUPAC Name |

lithium;4-chloro-3-(difluoromethyl)benzenesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S.Li/c8-6-2-1-4(13(11)12)3-5(6)7(9)10;/h1-3,7H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXFWHUMJGWVPR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(C=C1S(=O)[O-])C(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2LiO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;4-chloro-3-(difluoromethyl)benzenesulfinate typically involves the reaction of 4-chloro-3-(difluoromethyl)benzenesulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of lithium;4-chloro-3-(difluoromethyl)benzenesulfinate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 4-chloro-3-(difluoromethyl)benzene-1-sulfinate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.

Oxidation Reactions: It can undergo oxidation to form sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form sulfinate derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to oxidize the sulfinyl group.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve reduction.

Major Products

Sulfonate Derivatives: Formed through oxidation reactions.

Sulfinate Derivatives: Formed through reduction reactions.

Substituted Benzenes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Development

Lithium(1+) 4-chloro-3-(difluoromethyl)benzene-1-sulfinate has been investigated for its potential as an intermediate in the synthesis of biologically active compounds. Its unique electronic properties due to the presence of fluorine atoms enhance its reactivity in drug development.

Case Study: Anticancer Activity

Research has shown that compounds derived from this sulfinate exhibit cytotoxic activity against various cancer cell lines, including A549 and HL-60 cells. The incorporation of fluorinated groups often improves the selectivity and potency of these compounds against cancer targets .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.

The compound has potential applications as a herbicide or pesticide due to its ability to inhibit specific biochemical pathways in plants.

Case Study: Herbicidal Activity

Studies have indicated that derivatives of this compound can effectively control weed growth by targeting the biosynthesis of essential plant hormones .

Mechanism of Action

The mechanism of action of lithium;4-chloro-3-(difluoromethyl)benzenesulfinate involves its interaction with molecular targets through its sulfinyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

| Compound Name | CAS Registry No. | Substituents on Benzene Ring | Key Features |

|---|---|---|---|

| Lithium(1+) 4-chloro-3-(difluoromethyl)benzene-1-sulfinate | Not provided | 4-Cl, 3-CF₂H, 1-SO₂Li | Balanced electronegativity and stability |

| Lithium(1+) 2-(1,1-difluoroethyl)benzene-1-sulfinate | 2228674-05-1 | 2-(CF₂CH₃), 1-SO₂Li | Increased steric bulk from difluoroethyl |

| Lithium(1+) 2-(1-hydroxyethyl)benzoate | 1909348-16-8 | 2-(CH(OH)CH₃), 1-CO₂Li | Hydroxy group introduces hydrogen bonding potential |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-Cl and 3-CF₂H groups in the target compound create a stronger electron-withdrawing effect compared to the 2-(CF₂CH₃) group in the difluoroethyl analogue. This may enhance the sulfinate’s nucleophilicity in reactions such as SN2 substitutions .

- Fluorine Impact: The difluoromethyl group (-CF₂H) offers partial fluorination, which may improve metabolic stability relative to non-fluorinated analogues (e.g., methyl or ethyl groups) while avoiding the excessive hydrophobicity of trifluoromethyl (-CF₃) groups .

- Sulfinate vs. Carboxylate : Sulfinate salts (SO₂Li) generally exhibit higher solubility in polar aprotic solvents compared to carboxylates (CO₂Li), making them preferable in certain synthetic applications .

Physicochemical and Reactivity Comparisons

- Solubility: Sulfinate salts like the target compound typically show moderate solubility in water and methanol, influenced by the lithium counterion. The chloro and difluoromethyl substituents may reduce water solubility compared to hydroxylated analogues (e.g., 2-(1-hydroxyethyl)benzoate) .

- Stability: Fluorinated compounds often demonstrate enhanced thermal and oxidative stability. The difluoromethyl group in the target compound likely provides better stability under acidic conditions compared to non-fluorinated sulfinates .

Analytical Considerations

Pharmacopeial methods, such as HPLC with sodium 1-octanesulfonate buffer (), are critical for purity assessment. The target compound’s unique substituents may require optimized chromatographic conditions to resolve it from analogues .

Biological Activity

Lithium(1+) 4-chloro-3-(difluoromethyl)benzene-1-sulfinate is a compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound can be characterized by its specific functional groups, which include a lithium ion, a sulfonate group, and halogenated aromatic moieties. The presence of fluorine atoms often enhances the compound's lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Ion Channel Modulation : Lithium ions are known to affect sodium and calcium channels, potentially altering neuronal excitability and neurotransmitter release.

- Signal Transduction : The compound may influence signaling pathways involving phosphoinositides, which are crucial for cellular processes such as proliferation and survival.

- Antioxidant Activity : The sulfonate group can act as a radical scavenger, potentially providing protective effects against oxidative stress.

Neuroprotective Effects

A study investigated the neuroprotective effects of lithium-containing compounds on neuronal cells exposed to oxidative stress. This compound demonstrated significant protective effects against cell death induced by reactive oxygen species (ROS). The mechanism was linked to the activation of antioxidant defense mechanisms within the cells.

Anticancer Activity

Research has indicated that lithium compounds can exhibit anticancer properties. In vitro studies showed that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis. The compound's ability to modulate signaling pathways related to cell survival and apoptosis was highlighted as a potential therapeutic avenue.

Comparative Biological Activity Table

Q & A

Q. How to integrate this sulfinate into membrane-based separation technologies?

- Methodological Answer: Functionalize polymer membranes (e.g., polyimide) via post-synthetic modification with the sulfinate. Characterize ion selectivity using electrochemical impedance spectroscopy (EIS) and compare permeability coefficients (e.g., H₂ vs. CO₂) with unmodified membranes .

Data Analysis and Contradiction Management

-

Example Table for Solubility Comparison:

Solvent Polarity Index Solubility (mg/mL) Method Used DMSO 7.2 120 ± 5 Gravimetric THF 4.0 45 ± 3 UV-Vis (280 nm) Acetonitrile 5.8 80 ± 6 HPLC Area Norm. -

Contradiction Resolution: Replicate experiments using identical instrumentation (e.g., HPLC column type) and statistical tools (ANOVA) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.